REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-])=O.[CH:14](=O)[CH3:15].[CH2:17](O)[CH3:18]>[Pd]>[CH2:17]([N:1]([CH2:14][CH3:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])[CH3:18]
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
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7 mL
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Type
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reactant
|
Smiles
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C(C)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated to dryness under reduced pressssure (2.7 kPa)
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Type
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CUSTOM
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Details
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the residue is chromatographed on a silica column (0.2-0.063 mm, diameter 5 cm, height 50 cm)
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Type
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WASH
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Details
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eluting under a nitrogen pressure of 0.7 bar
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Type
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ADDITION
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Details
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with a mixture of cyclohexane and ethyl acetate (70/30 by volume)
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Type
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CUSTOM
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Details
|
collecting 125 cc fractions
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Type
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CONCENTRATION
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Details
|
Fractions 38 to 48 are concentrated to dryness under reduced pressure (2.7 kPa)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=C(C=CC=C1)CC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |